N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It is a potent, selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase that is often deregulated in cancer .
Synthesis Analysis
The synthesis of this compound involves several steps. The major metabolic transformation occurs on the naphthyridine ring alkoxy substituent . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .
Molecular Structure Analysis
The molecular formula of this compound is C14H14N6O3 . The InChIKey is NGBPRICMNNEODX-UHFFFAOYSA-N . The canonical SMILES is CCOC1=NN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)C=C1 .
Chemical Reactions Analysis
The compound undergoes bioactivation to a chemically reactive intermediate. This process involves the cytochrome P450 enzymes, specifically cytochrome P450 3A4, 1A2, and 2D6 in humans, and cytochrome P450 2A2, 3A1, and 3A2 in rats . The glutathione metabolite was detected in the bile of rats and mice, demonstrating that bioactivation occurs in vivo .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 314.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The topological polar surface area is 111 Ų .
Scientific Research Applications
Enaminones as Precursors for Heterocyclic Compounds
Enaminones have been utilized as key intermediates in the synthesis of various heterocyclic compounds, including those containing the [1,2,4]triazolo[4,3-b]pyridazine moiety. These compounds have shown promising cytotoxic effects against certain cancer cell lines, comparable to standard drugs like 5-fluorouracil. Additionally, some of these compounds have exhibited significant antimicrobial activity, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).
Antiproliferative Activity of Pyridazin-6-yloxy Derivatives
A study focused on synthesizing a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed that while these compounds lost the thrombin inhibitory and fibrinogen receptor antagonistic activities present in their benzamidine counterparts, they inhibited the proliferation of endothelial and tumor cells. This finding indicates their potential application in cancer therapy (M. Ilić et al., 2011).
Synthesis of New Thienopyrimidine Derivatives
Research into the synthesis of new thienopyrimidine derivatives, incorporating the [1,2,4]triazolo moiety, demonstrated pronounced antimicrobial activity. This highlights the utility of such compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Development of HIV-1 Inhibitors
Triazenopyrazole derivatives, including those with the [1,2,4]triazolo[4,3-b]pyridazine framework, were synthesized and tested for their biological activity against HIV-1 and herpes simplex virus. One compound in particular showed moderate activity against HIV-1, suggesting a potential application in antiviral therapy (J. Larsen et al., 1999).
Mechanism of Action
properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c1-2-25-14-8-7-12-19-20-13(23(12)22-14)9-17-16(24)15-10-5-3-4-6-11(10)18-21-15/h3-8H,2,9H2,1H3,(H,17,24)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFHKDLZTJHERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NNC4=CC=CC=C43)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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